molecular formula C15H19NO5 B15230977 (1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid

(1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid

Cat. No.: B15230977
M. Wt: 293.31 g/mol
InChI Key: LOMASUNVZXTSET-AGIUHOORSA-N
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Description

(1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique cyclopentane ring structure, which is substituted with a benzyloxycarbonyl group, an aminomethyl group, and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Aminomethylation: The aminomethyl group is added through a Mannich reaction, using formaldehyde and a secondary amine.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using osmium tetroxide as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.

    Substitution: Benzyl chloroformate, triethylamine, dichloromethane, room temperature.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S,4S)-3-((((Methoxycarbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.

    (1R,3S,4S)-3-((((Ethoxycarbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid: Similar structure but with an ethoxycarbonyl group instead of a benzyloxycarbonyl group.

Uniqueness

The uniqueness of (1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid lies in its specific substituents, which confer distinct chemical properties and biological activities. The benzyloxycarbonyl group, in particular, may enhance its stability and facilitate its interaction with biological targets.

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

(1R,3S,4S)-3-hydroxy-4-(phenylmethoxycarbonylaminomethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H19NO5/c17-13-7-11(14(18)19)6-12(13)8-16-15(20)21-9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,16,20)(H,18,19)/t11-,12+,13+/m1/s1

InChI Key

LOMASUNVZXTSET-AGIUHOORSA-N

Isomeric SMILES

C1[C@H](C[C@@H]([C@@H]1CNC(=O)OCC2=CC=CC=C2)O)C(=O)O

Canonical SMILES

C1C(CC(C1CNC(=O)OCC2=CC=CC=C2)O)C(=O)O

Origin of Product

United States

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